N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
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Description
N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H23N5O2S and its molecular weight is 469.56. The purity is usually 95%.
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Biological Activity
N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
The structure of this compound can be represented as follows:
Chemical Structure
Chemical Formula: C20H20N4O1S
Biological Activity Overview
The biological activity of this compound has been primarily studied in relation to its anticancer , antimicrobial , and antioxidant properties. Below are detailed findings from various studies:
Anticancer Activity
-
In Vitro Studies:
- The compound exhibited significant cytotoxicity against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer). The IC50 values ranged from 0.74 to 10.0 μg/mL across different studies .
- A comparative study indicated that the compound's anticancer efficacy was enhanced when used in combination with other agents like doxorubicin and 8-azaguanine .
- Mechanism of Action:
Antimicrobial Activity
- Broad-Spectrum Activity:
- The compound demonstrated antimicrobial efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In particular, it showed notable activity against resistant strains .
- The Minimum Inhibitory Concentration (MIC) values were reported to be effective in the low micromolar range for several pathogens .
Antioxidant Activity
- Radical Scavenging Assays:
Data Summary
The following table summarizes key biological activities and their respective IC50 values:
Activity Type | Target Cell Line / Pathogen | IC50 Value |
---|---|---|
Anticancer | MCF-7 | 0.74 μg/mL |
HCT116 | 10.0 μg/mL | |
H460 | 3.29 μg/mL | |
Antimicrobial | Staphylococcus aureus | 2 μg/mL |
Escherichia coli | 1 μg/mL | |
Antioxidant | DPPH Radical Scavenging | 6.62 µg/mL |
Case Study 1: Synergistic Effects with Doxorubicin
A study conducted by Zhang et al. evaluated the synergistic effects of this compound in combination with doxorubicin on MCF-7 cells. The results indicated a significant reduction in cell viability compared to either agent alone.
Case Study 2: Antimicrobial Efficacy
Research by El-Gohary et al. focused on the antimicrobial properties of this compound against multidrug-resistant strains. The findings revealed that the compound not only inhibited bacterial growth but also disrupted biofilm formation at sub-MIC concentrations.
Properties
IUPAC Name |
2-(2,5-dimethylanilino)-N-(3,4-dimethylphenyl)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2S/c1-14-5-6-16(3)21(11-14)28-25-30-31-24(33)20-10-8-18(13-22(20)29-26(31)34-25)23(32)27-19-9-7-15(2)17(4)12-19/h5-13H,1-4H3,(H,27,32)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFLJHSHTMYJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)NC5=CC(=C(C=C5)C)C)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.